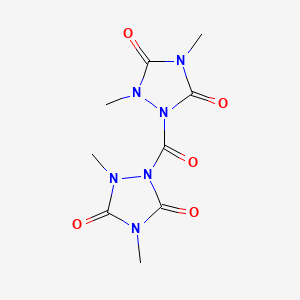![molecular formula C17H7N3S3 B12563123 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile CAS No. 197295-93-5](/img/structure/B12563123.png)
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile is a complex organic compound characterized by the presence of multiple thiophene rings and nitrile groups
準備方法
The synthesis of 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile typically involves the following steps:
Formation of Thiophene Rings: The initial step involves the formation of thiophene rings through methods such as the Paal-Knorr synthesis or the Gewald reaction.
Coupling Reactions: The thiophene rings are then coupled together using reagents like boronic acids or esters in the presence of palladium catalysts.
Introduction of Nitrile Groups: The nitrile groups are introduced through reactions with cyanating agents such as cyanogen bromide or through the use of nitrile-containing building blocks.
Final Assembly: The final compound is assembled through a series of coupling and condensation reactions under controlled conditions
化学反応の分析
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo substitution reactions at the thiophene rings, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds
科学的研究の応用
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile has several scientific research applications:
Organic Electronics: Due to its conjugated structure, it is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Photovoltaics: The compound is explored for use in organic solar cells due to its ability to absorb light and convert it into electrical energy.
Medicinal Chemistry: It is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
作用機序
The mechanism of action of 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile involves its interaction with molecular targets through its conjugated π-system. This allows for efficient electron transfer and interaction with biological molecules. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation .
類似化合物との比較
Similar compounds to 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile include:
2,2’5’,2’'-terthiophene-5-carbonitrile: This compound also contains multiple thiophene rings and nitrile groups but differs in the arrangement and number of these groups.
2,2’5’,2’'-terthiophene-5-carbaldehyde: Similar in structure but contains an aldehyde group instead of nitrile groups.
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Contains a thiophene ring and boronic ester group, used in coupling reactions
特性
CAS番号 |
197295-93-5 |
|---|---|
分子式 |
C17H7N3S3 |
分子量 |
349.5 g/mol |
IUPAC名 |
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C17H7N3S3/c18-8-11(9-19)12(10-20)13-3-4-16(22-13)17-6-5-15(23-17)14-2-1-7-21-14/h1-7H |
InChIキー |
RBZVGIIZAVGNQB-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C(=C(C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



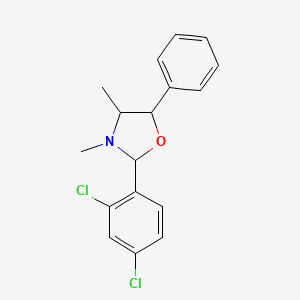
![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)
![Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-](/img/structure/B12563058.png)
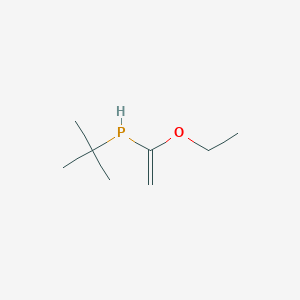
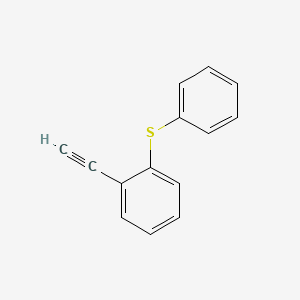
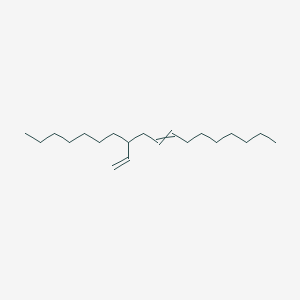
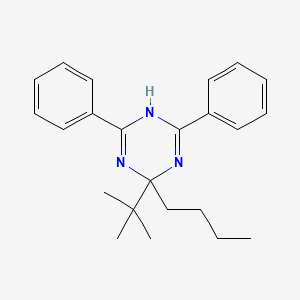
![8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide](/img/structure/B12563089.png)
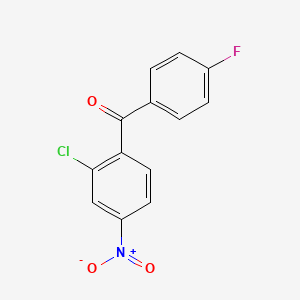
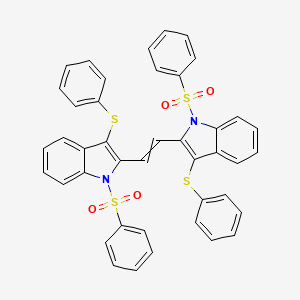
![Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12563104.png)
